molecular formula C20H16N2O3 B2451059 4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile CAS No. 1448070-53-8

4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile

Cat. No.: B2451059
CAS No.: 1448070-53-8
M. Wt: 332.359
InChI Key: GKCVGRVGVVQFJS-UHFFFAOYSA-N
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Description

4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile is a complex organic compound characterized by its spirocyclic structure. Spirocyclic compounds are notable for their unique three-dimensional architecture, which can enhance certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability

Preparation Methods

The synthesis of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This method allows for the construction of the spirocyclic skeleton with moderate enantioselectivity. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that derivatives of this compound can inhibit enzymes such as DNA gyrase and cyclin-dependent kinase 6 (CDK6), which are involved in bacterial replication and cell cycle regulation, respectively . These interactions can lead to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar compounds to 4-(4-Oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzonitrile include other spirocyclic oxindoles and chromene derivatives. For example:

Properties

IUPAC Name

4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-12-14-5-7-15(8-6-14)19(24)22-10-9-20(13-22)11-17(23)16-3-1-2-4-18(16)25-20/h1-8H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCVGRVGVVQFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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